molecular formula C9H8F2O3 B8800673 2,3-Difluorophenyl ethyl carbonate

2,3-Difluorophenyl ethyl carbonate

Cat. No.: B8800673
M. Wt: 202.15 g/mol
InChI Key: QRIWEFOGYBYTBH-UHFFFAOYSA-N
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Description

Compounds with the 2,3-difluorophenyl moiety are frequently utilized in medicinal chemistry and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate intermolecular interactions . For instance, intermediates like 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate () exhibit structural rigidity and weak C–H···O/F···F interactions critical for crystal packing . This suggests that 2,3-difluorophenyl ethyl carbonate may similarly leverage fluorine-driven non-covalent interactions for stability or reactivity.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

(2,3-difluorophenyl) ethyl carbonate

InChI

InChI=1S/C9H8F2O3/c1-2-13-9(12)14-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3

InChI Key

QRIWEFOGYBYTBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,3-difluorophenyl-containing analogs and related fluorinated carbonates:

Compound Name Structure/Substituents Fluorine Positions Synthesis Yield/Purity Key Applications References
2-(2,3-Difluorophenyl)ethyl toluene-4-sulfonate Toluene-4-sulfonate ester with 2,3-difluorophenyl ethyl group 2,3-positions Not specified Intermediate for natural product synthesis
Thiazolidinone HCl (Compound 39) Thiazolidin-4-one core with dimethylaminoethyl and 2,3-difluorophenyl groups 2,3-positions 99% yield (white crystals) Not specified; likely bioactive
Goxalapladib 1,8-Naphthyridine acetamide with 2,3-difluorophenyl ethyl and trifluoromethyl groups 2,3-positions Not specified Atherosclerosis treatment
Methyl ester-carboxamide derivatives Complex pyrrolo-pyridazine carboxamides with 2,3-difluorophenyl methyl groups 2,3-positions 79% yield (LCMS: m/z 411.5) Kinase inhibition or antiviral activity
2,2-Difluoroethyl hexafluorobutyl carbonate Fluorinated carbonate with 2,2-difluoroethyl and hexafluorobutyl groups 2,2- and 2,2,3,4,4,4 Not specified Specialty chemical or pharmaceutical

Key Observations:

Structural Variations :

  • 2,3-Difluorophenyl ethyl carbonate would feature a carbonate ester (-O-CO-O-) linked to the 2,3-difluorophenyl group, contrasting with sulfonate esters (e.g., ) or carboxamides (e.g., ). Carbonates generally exhibit higher hydrolytic stability than esters but lower than sulfonates .
  • Fluorine placement significantly impacts intermolecular interactions. For example, 2-(2,3-difluorophenyl)ethyl toluene-4-sulfonate has a planar crystal structure (dihedral angle: 6.18°) stabilized by F···F interactions, whereas bulkier carboxamides (e.g., ) adopt more three-dimensional conformations .

Synthetic Efficiency: The thiazolidinone derivative () achieved a 99% yield via HCl-mediated precipitation, highlighting efficient purification for polar intermediates . In contrast, multi-step syntheses for carboxamides () required reverse-phase chromatography, yielding 79% with moderate purity (HPLC retention: 1.03 min) .

Functional Implications :

  • Goxalapladib () demonstrates how 2,3-difluorophenyl ethyl groups enhance bioactivity in large molecules targeting atherosclerosis, likely due to improved membrane permeability from fluorine’s lipophilicity .
  • The hexafluorobutyl carbonate () has six fluorine atoms, which may increase thermal stability or resistance to enzymatic degradation compared to less-fluorinated analogs .

Research Findings and Trends

  • Fluorine-Driven Selectivity : Fluorine’s electronegativity and small atomic radius allow precise tuning of steric and electronic properties. For example, the 2,3-difluorophenyl group in pyrrolo-pyridazine carboxamides () likely enhances target binding specificity in kinase inhibitors .
  • Stability vs. Reactivity : Sulfonate esters () and carbonates (hypothetical this compound) differ in leaving-group ability, impacting their utility in prodrug design or polymer chemistry.

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